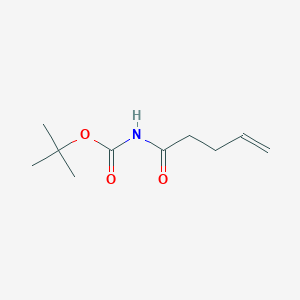

tert-Butyl pent-4-enoylcarbamate

Description

Properties

CAS No. |

138252-60-5 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

tert-butyl N-pent-4-enoylcarbamate |

InChI |

InChI=1S/C10H17NO3/c1-5-6-7-8(12)11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,12,13) |

InChI Key |

JUDYHDFEGVDYIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=O)CCC=C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)CCC=C |

Synonyms |

Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 1-oxo-4-pentenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) on a large scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl pent-4-enoylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

tert-Butyl pent-4-enoylcarbamate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Transformations :

- Cross-Metathesis : The compound can participate in cross-metathesis reactions, enabling the formation of alkenes with specific stereochemistry. This is particularly useful for synthesizing E-alkenyl derivatives that are important in drug development .

- Lactonization Reactions : It has been shown to facilitate lactonization processes when reacted with appropriate nucleophiles, leading to the formation of cyclic esters which are prevalent in many natural products.

Medicinal Chemistry

In medicinal chemistry, tert-butyl pent-4-enoylcarbamate is used to synthesize biologically active compounds. Its ability to act as a protecting group for amines allows for selective functionalization without affecting other reactive sites on a molecule.

Case Study :

A study demonstrated the use of tert-butyl pent-4-enoylcarbamate in synthesizing E-selective alkenes that serve as precursors for anti-cancer agents. The efficiency of this reaction highlights the compound's role in developing new therapeutic agents .

Research Findings and Insights

Research indicates that tert-butyl pent-4-enoylcarbamate can be effectively utilized in various synthetic methodologies:

Stereoselective Synthesis

The compound has been employed in stereoselective synthesis strategies, particularly in generating E/Z trisubstituted alkenes through catalytic cross-metathesis reactions. This approach has shown significant yields and selectivity, making it a preferred choice for chemists aiming to create complex molecular architectures .

Environmental Considerations

Recent studies have also focused on the environmental impact of using tert-butyl pent-4-enoylcarbamate in synthetic processes, advocating for greener chemistry practices by minimizing waste and utilizing more sustainable reagents .

Data Table: Comparative Analysis of Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Organic Synthesis | Cross-Metathesis | High E-selectivity and yield in alkenes synthesis |

| Medicinal Chemistry | Protecting Group for Amine Functionalization | Selective functionalization without side reactions |

| Lactonization Reactions | Reaction with Nucleophiles | Formation of cyclic esters from pent-4-enoyl derivatives |

| Environmental Chemistry | Green Chemistry Practices | Reduced waste and sustainable reagent use |

Mechanism of Action

The mechanism of action of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate

tert-Butyl Alcohol (t-BuOH)

- Structure : A simple tert-butyl-containing alcohol.

- Use : Solvent in organic synthesis and additive in unleaded gasoline.

- Safety : Highly flammable; reacts violently with oxidizers and strong acids. Chronic exposure risks include liver damage and respiratory irritation.

Comparative Data Table

Reactivity and Stability

- Enzyme Interactions : tert-Butyl groups in compounds like BHA (2(3)-tert-butyl-4-hydroxyanisole) enhance hepatic glutathione S-transferase and epoxide hydratase activities, suggesting that tert-butyl carbamates may similarly influence enzyme-mediated detoxification pathways.

- Chemical Stability: The tert-butyl group in carbamates reduces electrophilicity compared to tert-butyl alcohol, mitigating risks of violent reactions with oxidizers or acids. However, the pent-4-enoyl moiety may introduce susceptibility to oxidation or polymerization under specific conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl pent-4-enoylcarbamate to improve yield and purity?

- Methodological Answer :

- Step 1 : Utilize tert-butyl carbamate intermediates, as demonstrated in the synthesis of tert-butyl (2-chloropyrimidin-4-yl)carbamate, where coupling reactions under inert atmospheres (e.g., nitrogen) are critical .

- Step 2 : Monitor reaction progress via TLC or HPLC. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

- Step 3 : Optimize stoichiometry of reagents (e.g., 1.2 equivalents of pent-4-enoyl chloride relative to tert-butyl carbamate) to minimize side reactions .

Q. What spectroscopic techniques are recommended for structural confirmation of tert-Butyl pent-4-enoylcarbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the tert-butyl group (δ ~1.4 ppm for ) and the carbamate carbonyl (δ ~155-160 ppm for ) .

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl stretches (C=O at ~1680-1720 cm) and amide N-H stretches (~3300 cm) .

- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the carbamate backbone .

Q. What safety protocols should be followed when handling tert-Butyl pent-4-enoylcarbamate in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control during weighing .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors. Ensure explosion-proof electrical equipment is used near flammable solvents .

- Storage : Store in airtight containers at room temperature (20–25°C) away from oxidizers and strong acids to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing tert-Butyl pent-4-enoylcarbamate under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, compare palladium-based catalysts vs. organocatalysts in coupling reactions .

- Kinetic Analysis : Perform time-course studies to identify rate-limiting steps. Quench aliquots at intervals for HPLC analysis to track intermediate formation .

- Contradiction Mitigation : Cross-validate results with computational models (e.g., DFT calculations) to predict energetically favorable pathways .

Q. What strategies enable enantioselective synthesis of tert-Butyl carbamate derivatives, and how can they be applied to pent-4-enoylcarbamate?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) to induce stereoselectivity during carbamate formation .

- Dynamic Resolution : Use enzymes (e.g., lipases) in kinetic resolutions to separate enantiomers. For example, Candida antarctica lipase B has been used for tert-butyl carbamate resolutions .

- Crystallography-Driven Optimization : Analyze crystal structures of intermediates to identify chiral centers and refine reaction conditions .

Q. How can researchers assess the environmental impact of tert-Butyl pent-4-enoylcarbamate despite limited ecological data?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl (4-bromophenyl)carbamate) to estimate biodegradability and toxicity. Prioritize testing for bioaccumulation potential using logP values .

- In Silico Modeling : Apply tools like EPI Suite to predict persistence (e.g., half-life in soil/water) and ecotoxicity endpoints (e.g., LC for aquatic organisms) .

- Microcosm Studies : Simulate environmental degradation under controlled conditions (e.g., soil slurry systems with UV exposure) to measure breakdown products .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of tert-Butyl carbamates?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under inert vs. oxidative atmospheres to identify stability thresholds .

- Comparative Analysis : Replicate published protocols (e.g., from and ) under standardized conditions to isolate variables like moisture content or catalyst impurities .

- Peer-Review Collaboration : Share raw data (e.g., TGA curves) with independent labs to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.